(Z)-2-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Rhodanine-3-acetic Acid Derivatives : Compounds based on the 2-thioxothiazolidin structure, including derivatives similar to the compound , have been synthesized and evaluated for antimicrobial activity against a range of bacteria, mycobacteria, and fungi. Notably, certain derivatives exhibited significant activity against mycobacteria, including Mycobacterium tuberculosis, and showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) among Gram-positive bacteria. These findings suggest potential applications in treating bacterial and mycobacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Activity
- 4-Thiazolidinones with Benzothiazole Moiety : A series of 4-thiazolidinones containing a benzothiazole unit were synthesized and screened for anticancer activity. Some of these compounds demonstrated anticancer activity across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This indicates the potential of these compounds for further development as anticancer agents (Havrylyuk et al., 2010).
Enzymatic Inhibition
- Aldose Reductase Inhibitors : Certain derivatives structurally related to the compound of interest have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. One study found that these compounds are more effective than epalrestat, the only clinically used aldose reductase inhibitor, highlighting their potential as therapeutic agents for managing diabetes-related disorders (Kučerová-Chlupáčová et al., 2020).
Selective Metal Ion Sensing
- Fluorescent Chemical Sensor : A synthesized compound exhibiting structural similarities to the compound showed selective fluorescence quenching effects in the presence of Co2+ ions over other metal ions. This unique property suggests its application as a fluorescent chemical sensor for Co2+, offering a pathway for selective detection in various environmental and biological samples (Rui-j, 2013).
Properties
IUPAC Name |
2-[3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-28-14-8-6-13(7-9-14)12-17-19(25)23(21(29)30-17)11-10-18(24)22-16-5-3-2-4-15(16)20(26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H,26,27)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVLRJLYBUZYPN-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.